molecular formula C8H12N2O2S2 B1275707 1-(Thien-2-ylsulfonyl)piperazine CAS No. 565178-12-3

1-(Thien-2-ylsulfonyl)piperazine

Cat. No.: B1275707
CAS No.: 565178-12-3
M. Wt: 232.3 g/mol
InChI Key: JEVLAMZYGHEJIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with thienylsulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

    1-(Thien-3-ylsulfonyl)piperazine: Similar structure but with the thienyl group attached at a different position.

    1-(Phenylsulfonyl)piperazine: Contains a phenyl group instead of a thienyl group.

    1-(Benzylsulfonyl)piperazine: Features a benzyl group in place of the thienyl group.

Uniqueness: 1-(Thien-2-ylsulfonyl)piperazine is unique due to the specific positioning of the thienylsulfonyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVLAMZYGHEJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397595
Record name 1-(thien-2-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565178-12-3
Record name 1-(thien-2-ylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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